2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Physicochemical profiling Drug-likeness SAR series design

This 2-methoxy derivative is the only ortho-substituted benzamide in the phenylindole-thioether series with documented in vitro polypharmacology data (Preclinical max phase, 10 IC50 determinations against 8 targets) publicly annotated in ChEMBL. Its HBA=3, TPSA=79.4 Ų, XLogP3=5.2, and 7 rotatable bonds provide a unique property vector not obtainable by interchanging the unsubstituted, 2-methyl, or 4-fluoro analogs. Procuring this exact compound ensures SAR programs capture the intended polarity, permeability modulation, and conformational flexibility — a capability unmatched by any commercially cataloged comparator.

Molecular Formula C24H22N2O2S
Molecular Weight 402.51
CAS No. 850916-50-6
Cat. No. B2451894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
CAS850916-50-6
Molecular FormulaC24H22N2O2S
Molecular Weight402.51
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O2S/c1-28-21-14-8-6-12-19(21)24(27)25-15-16-29-23-18-11-5-7-13-20(18)26-22(23)17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,25,27)
InChIKeyGZKISWBFBKJROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850916-50-6): Preclinical Indole-Thioether Benzamide for Targeted Screening


2-Methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850916-50-6, PubChem CID 2156505, ChEMBL ID CHEMBL2093199) is a synthetic small molecule belonging to the indole-thioether benzamide class, characterized by a 2-phenylindole core linked via a thioether bridge to a 2-methoxy-substituted benzamide moiety (molecular formula C24H22N2O2S, MW 402.5 Da) [1]. ChEMBL annotation records a maximum development phase of Preclinical with 10 IC50 data points across 8 distinct biological targets, confirming that this compound has undergone multi-target bioactivity profiling rather than remaining an untested library member [2]. The ortho-methoxy substituent on the benzamide ring differentiates it physicochemically from the closest commercially catalogued analogs—namely the unsubstituted benzamide (CAS 850916-52-8), the 2-methyl variant (CAS 919711-87-8), and the 4-fluoro variant (CAS 919705-56-9)—yielding a distinct hydrogen-bond acceptor count, topological polar surface area, and lipophilicity profile that cannot be replicated by simple interchange [1][3].

2-Methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide: Why Generic Substitution Across Ortho-Substituted Benzamide Analogs Produces Non-Equivalent Outcomes


Within the phenylindole-thioether-benzamide series, the ortho-substituent identity on the benzamide ring dictates hydrogen-bond acceptor count, topological polar surface area (TPSA), and ligand lipophilicity (XLogP3)—three parameters directly coupled to passive permeability, solubility, and target binding. The 2-methoxy derivative (HBA = 3, TPSA = 79.4 Ų, XLogP3 = 5.2) diverges measurably from the unsubstituted benzamide (HBA = 2, TPSA = 70.2 Ų, XLogP3 = 5.2), the 2-methyl analog (HBA = 2, TPSA = 70.2 Ų, XLogP3 = 5.6), and the 4-fluoro analog (HBA = 3, TPSA = 70.2 Ų, XLogP3 = 5.3) [1][2]. ChEMBL confirms that the 2-methoxy compound has been profiled across 8 distinct targets with 10 IC50 determinations and has reached a Preclinical max phase designation, whereas no equivalent multi-target profiling or development-phase annotation is publicly documented for the unsubstituted, 2-methyl, or 4-fluoro comparators within the same ChEMBL resource [3]. These physicochemical differences, combined with the differential availability of bioactivity annotation, mean that procurement of a non-identical analog cannot be assumed to preserve the screening or SAR outcome, and any substitution must be accompanied by a rigorous re-characterization of both in vitro pharmacology and drug-like properties.

2-Methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850916-50-6): Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiate the 2-Methoxy Derivative from Unsubstituted and 2-Methyl Analogs

The 2-methoxy substitution introduces a third hydrogen-bond acceptor (HBA = 3) and expands the topological polar surface area to 79.4 Ų, whereas the unsubstituted benzamide (CAS 850916-52-8) and the 2-methyl analog (CAS 919711-87-8) each possess only 2 HBA and a TPSA of 70.2 Ų [1][2]. The 4-fluoro analog (CAS 919705-56-9) matches the HBA count (3) but retains the lower TPSA of 70.2 Ų due to the absence of the methoxy oxygen's polar surface contribution [2]. This 9.2 Ų increase in TPSA is directly relevant to predicted intestinal absorption and blood-brain barrier penetration thresholds.

Physicochemical profiling Drug-likeness SAR series design

Lipophilicity (XLogP3) Distinguishes the 2-Methoxy Compound from the 2-Methyl Analog by 0.4 Log Units

The 2-methoxy compound exhibits an XLogP3 of 5.2, compared to 5.6 for the 2-methyl analog (CAS 919711-87-8) [1][2]. The unsubstituted benzamide (CAS 850916-52-8) shares an identical XLogP3 of 5.2, while the 4-fluoro analog exhibits XLogP3 = 5.3 [2]. The 0.4 log unit increase in the 2-methyl variant translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which can significantly alter plasma protein binding, metabolic clearance, and non-specific tissue binding relative to the 2-methoxy compound.

Lipophilicity ADME prediction Lead optimization

ChEMBL Preclinical Max Phase and Multi-Target Bioactivity Annotation Distinguish the 2-Methoxy Compound from Unprofiled Analogs

ChEMBL entry CHEMBL2093199 documents a Preclinical max phase designation for this compound, derived from 10 IC50 measurements across 8 distinct biological targets [1]. A search of ChEMBL for the unsubstituted benzamide (CAS 850916-52-8), 2-methyl analog (CAS 919711-87-8), and 4-fluoro analog (CAS 919705-56-9) does not return equivalent annotated compound entries with multi-target bioactivity data in this resource. This indicates that the 2-methoxy derivative is the most extensively characterized member of this structural series within publicly curated bioactivity databases.

Bioactivity profiling Target engagement Preclinical development

Rotatable Bond Count: The 2-Methoxy Compound Possesses One Additional Rotatable Bond Relative to All Three Closest Analogs

The 2-methoxy substitution on the benzamide ring increases the rotatable bond count to 7, compared to 6 for the unsubstituted, 2-methyl, and 4-fluoro analogs [1][2]. This arises from the additional C-O single bond of the methoxy group. Increased rotatable bond count is associated with greater conformational flexibility, which can penalize binding affinity through higher entropic cost upon target engagement, but can also enable induced-fit recognition across structurally diverse binding pockets.

Molecular flexibility Conformational entropy Ligand efficiency

2-Methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850916-50-6): Evidence-Backed Application Scenarios for Scientific Procurement


SAR Expansion Campaigns Requiring a Physicochemically Characterized Ortho-Substituted Benzamide Lead

The 2-methoxy compound's distinct HBA count (3), TPSA (79.4 Ų), and XLogP3 (5.2) profile, documented via PubChem and validated across independent data sources [1][2], make it the appropriate starting point for medicinal chemistry programs that seek to modulate polarity and lipophilicity at the ortho position of the benzamide ring. The 9.2 Ų TPSA increment over the unsubstituted analog offers a measurable handle for tuning permeability, while the XLogP3 advantage of 0.4 log units below the 2-methyl analog places it within a more favorable developability window. Procurement of the 2-methoxy compound rather than an analog ensures that the SAR readout reflects the intended physicochemical perturbation.

Multi-Target Screening Cascades Leveraging Existing Preclinical Bioactivity Annotation

With 10 IC50 values across 8 targets and a Preclinical max phase designation in ChEMBL [1], this compound is suited for hit-to-lead programs that prioritize starting points with existing polypharmacology profiles. The availability of curated bioactivity data reduces the initial screening burden and provides a reference framework for interpreting selectivity and off-target activity during lead optimization, a capability not offered by any of the closest unannotated analogs.

Conformational Flexibility-Focused Lead Design Using the Rotatable Bond Count Differential

The 2-methoxy compound carries 7 rotatable bonds vs. 6 for all three closest comparators [1][2]. This makes it the preferred procurement choice for structure-based design teams systematically evaluating how incremental conformational flexibility affects ligand efficiency and induced-fit binding. SAR series built around this scaffold can use the rotatable bond count as a tunable parameter for optimizing entropic contributions to binding.

Commercial Screening Library Procurement Requiring Documented Physicochemical Differentiation Within a Congeneric Series

For high-throughput screening facilities purchasing congeneric series for diversity-oriented or target-class screening, the 2-methoxy compound provides a documented physicochemical differentiation from the other three commercially available analogs (H, 2-CH3, and 4-F at the benzamide ortho/para positions) [1][2][3]. This ensures that the screening set captures distinct regions of chemical property space within the same core scaffold, maximizing the informational return on screening investment.

Quote Request

Request a Quote for 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.